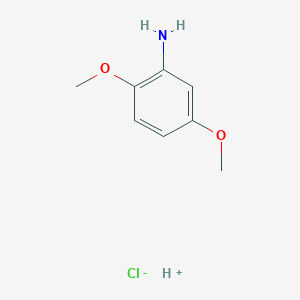

2,5-Dimethoxyaniline;hydron;chloride

Description

BenchChem offers high-quality 2,5-Dimethoxyaniline;hydron;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyaniline;hydron;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethoxyaniline;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBDEJZUYICQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].COC1=CC(=C(C=C1)OC)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amine and Substituted Aniline Chemistry

2,5-Dimethoxyaniline (B66101) hydrochloride belongs to the class of substituted anilines, which are derivatives of aniline (B41778) featuring one or more substituents on the benzene (B151609) ring. solubilityofthings.com The chemical behavior of this compound is fundamentally governed by the interplay of its three functional groups: the primary amino group (-NH₂), which is protonated in the hydrochloride salt, and two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5 of the aromatic ring.

The amino and methoxy groups are both strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. This high degree of activation means the compound is highly reactive, necessitating carefully controlled conditions for selective chemical transformations. Furthermore, the presence of the methoxy groups enhances the solubility of the compound and its derivatives in common organic solvents compared to unsubstituted aniline, a property that is highly advantageous for its processability, particularly in polymer chemistry. solubilityofthings.comias.ac.in

Table 1: Physical and Chemical Properties of 2,5-Dimethoxyaniline Note: Data corresponds to the free base, 2,5-dimethoxyaniline.

Significance As a Versatile Synthetic Intermediate in Organic Synthesis

The true value of 2,5-dimethoxyaniline (B66101) hydrochloride in academic research lies in its role as a versatile synthetic intermediate. solubilityofthings.com It serves as a foundational molecule for constructing more complex chemical architectures.

Key synthetic applications include:

Dye and Pigment Synthesis: Historically and presently, it is a crucial intermediate in the dye industry. solubilityofthings.comguidechem.com It is used to prepare important dye precursors, such as Black Salt K, through diazotization and coupling reactions. guidechem.com Its derivatives, like 4-chloro-2,5-dimethoxyaniline, are also valuable intermediates for creating various dyes and pigments. google.com

Polymer Chemistry: The compound is a key monomer for the synthesis of poly(2,5-dimethoxyaniline) (PDMA), a type of conducting polymer. ias.ac.inrsc.org Researchers have explored various methods, including chemical oxidative polymerization and electrochemical polymerization, to produce PDMA. ias.ac.inscielo.br The resulting polymer exhibits interesting electronic, electrochromic, and thermal properties, with studies showing its potential in applications like electrochromic devices due to its ability to change color reversibly with an applied voltage. ias.ac.inscielo.brscielo.br

Pharmaceuticals and Biologically Active Molecules: The 2,5-dimethoxyaniline scaffold is incorporated into molecules designed for biological activity. solubilityofthings.com For instance, it has been used as a starting material in the synthesis of novel 1,2,3-triazole derivatives, which have been investigated for their potential as new chemical treatments.

Overview of Principal Research Domains Involving the Chemical Compound

Established Synthetic Routes to 2,5-Dimethoxyaniline (Monomer Precursor)

The principal route to 2,5-dimethoxyaniline is through the reduction of a corresponding nitro-substituted benzene (B151609) ring.

Catalytic hydrogenation is a widely employed industrial method for the synthesis of anilines from nitroarenes. acs.org This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst.

For the synthesis of 2,5-dimethoxyaniline , the precursor 2,5-dimethoxynitrobenzene is reduced. A common industrial approach involves continuous catalytic hydrogenation in methanol (B129727) using a Platinum-on-Carbon (Pt/C) catalyst. guidechem.com The reaction is typically conducted at elevated temperatures (90-100°C) and hydrogen pressures (around 1.0 MPa) to ensure efficient conversion. guidechem.com

A similar process is used for producing 4-chloro-2,5-dimethoxyaniline from its precursor, 4-chloro-2,5-dimethoxynitrobenzene (B1583379). google.comchemicalbook.com A significant challenge in this specific synthesis is the risk of hydro-dehalogenation, where the chlorine atom is undesirably removed by the hydrogenation process. google.com To circumvent this, modified platinum-on-carbon catalysts, such as sulfited or sulfided variants, are used. The reaction is often carried out in aromatic solvents like xylene or toluene (B28343) at temperatures between 80°C and 110°C and pressures of 5 to 50 atmospheres. google.comgoogle.com The addition of basic compounds to maintain a pH of 8-10 and small quantities of amines can further suppress dehalogenation and improve catalyst recyclability. google.comgoogle.com This method can achieve high conversion rates and product selectivity, with yields reported to be as high as 99.1%. chemicalbook.com

| Parameter | Value/Condition |

|---|---|

| Starting Material | 4-chloro-2,5-dimethoxy nitrobenzene |

| Catalyst | Supported metal activated carbon catalyst (e.g., modified Pt/C) |

| Solvent | Methanol or Xylene |

| Temperature | 70 - 110 °C |

| Pressure | 0.3 - 1.5 MPa (3 - 15 bar) |

| Additives | Base (e.g., NaOH) to control pH; Amine co-catalyst |

| Product Yield | ~99% |

In addition to platinum-based systems, nickel catalysts offer a cost-effective alternative for nitroarene reduction. researchgate.net

Raney Nickel , a porous nickel catalyst with a high surface area, is effective for hydrogenations. youtube.commasterorganicchemistry.com It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum. youtube.commasterorganicchemistry.com The activated catalyst, which contains adsorbed hydrogen, can be used for the reduction of nitro groups. masterorganicchemistry.com For instance, Raney Ni has been successfully employed in the hydrogenation of various functional groups in ethanol (B145695), demonstrating its viability as a catalyst in this solvent system. rsc.org

Supported Nickel Catalysts provide enhanced stability and recyclability. uniba.ittandfonline.com For the reduction of 4-chloro-2,5-dimethoxy nitrobenzene, a supported nickel catalyst on a composite carrier like TiO₂-Al₂O₃ has been used. google.com This method utilizes hydrazine (B178648) hydrate (B1144303) as the hydrogen source in an ethanol solvent, which avoids the need for high-pressure hydrogen gas and dehalogenation inhibitors, offering a safer and more environmentally friendly process. google.com Other systems involve polymer-supported nickel nanoparticles that can catalyze the reduction of nitroarenes with high selectivity, even for halogenated precursors, using sodium borohydride (B1222165) in an aqueous medium at room temperature. researchgate.netuniba.it

The synthesis of 2,5-dimethoxyaniline can also be approached as a multi-step process starting from simpler aromatic compounds. The general strategy involves the sequential introduction of functional groups onto a benzene ring through electrophilic aromatic substitution reactions. acs.orglibretexts.org

A plausible synthetic route would begin with 1,4-dimethoxybenzene. The key steps would be:

Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring to form 2,5-dimethoxynitrobenzene.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using one of the catalytic hydrogenation or alternative reduction methods described previously (Sections 2.1.1 and 2.1.2). acs.org

The order of these reactions is critical to achieving the correct isomer. libretexts.org For example, to synthesize the target compound, the methoxy (B1213986) groups, which are ortho, para-directing, must be present on the ring before the nitration step to direct the incoming nitro group to the desired position.

Preparation of 2,5-Dimethoxyaniline Hydrochloride from 2,5-Dimethoxyaniline

The conversion of 2,5-dimethoxyaniline, which is a base, to its hydrochloride salt is a straightforward acid-base reaction. The process typically involves dissolving the synthesized 2,5-dimethoxyaniline in a suitable solvent and treating it with hydrochloric acid (HCl).

In a typical laboratory or industrial preparation, 2,5-dimethoxyaniline is dissolved in a 1 M HCl solution. ias.ac.in The amino group (-NH₂) on the aniline (B41778) is protonated by the acid to form the anilinium ion (-NH₃⁺), which then pairs with the chloride ion (Cl⁻) to form the water-soluble salt, 2,5-dimethoxyaniline hydrochloride. The salt can then be isolated from the solution, often by precipitation and filtration, followed by washing and drying. ias.ac.in

Optimization of Reaction Conditions and Parameters in Synthesis

Optimizing reaction conditions is crucial for maximizing yield, ensuring product purity, and developing cost-effective and sustainable synthetic processes.

The choice of catalyst and the presence of co-catalysts are paramount in the synthesis of substituted anilines like 4-chloro-2,5-dimethoxyaniline.

Catalyst Systems:

Modified Platinum Catalysts: As mentioned, standard platinum catalysts can cause dehalogenation of chlorinated nitroaromatics. google.com Modifying the catalyst, for example by sulfiting the platinum-on-carbon support, significantly improves the selectivity towards the desired chloro-aniline product. This modification prevents the cleavage of the carbon-chlorine bond. google.comgoogle.com

Supported Nickel Catalysts: The support material for nickel catalysts plays a crucial role. Supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or polymer matrices can influence the catalyst's activity and durability. uniba.ittandfonline.comtandfonline.com For instance, Ni/Al₂O₃ has been found to be highly effective and durable in the reduction of nitroarenes using hydrazine hydrate. tandfonline.com Polymer-supported nickel nanoparticles have demonstrated excellent recyclability and prevent metal leaching into the product. researchgate.netuniba.it

Co-catalysts and Additives:

Influence of pH Control in Reduction Reactions

The control of pH is a critical parameter in the synthesis of 2,5-Dimethoxyaniline, particularly during the reduction of the precursor, 2,5-dimethoxynitrobenzene. The reaction is typically conducted under acidic conditions, which can influence both the reaction rate and the final product form. nih.gov The basic nature of the amine group in anilines means that they are basic compounds. acs.org

In acidic environments, the amino group of the newly formed 2,5-Dimethoxyaniline is protonated, yielding its hydrochloride salt. This salt form is often preferred for isolation and purification due to its crystalline nature and enhanced stability. The use of hydrochloric acid is common in these procedures. frontiermaterials.netias.ac.in For instance, in the chemical oxidative polymerization of 2,5-dimethoxyaniline, hydrochloric acid is used as part of the oxidizing system. rsc.org The pH also plays a crucial role in derivatization reactions of amines for analytical purposes, where a basic pH is often required to ensure the amine is in its neutral, more reactive form. mdpi.com

The basicity of aromatic amines is influenced by the substituents on the aromatic ring. libretexts.orglibretexts.org Electron-donating groups, such as the methoxy groups in 2,5-Dimethoxyaniline, increase the electron density on the amine, making it more basic than aniline. libretexts.org This increased basicity facilitates the formation of the hydrochloride salt in acidic media. In some synthesis procedures, after an acid-mediated reaction, the pH is adjusted to be alkaline to isolate the free amine. google.com

Effects of Solvent Systems and Temperature Regulation

The selection of an appropriate solvent system and precise temperature regulation are paramount for the successful synthesis of 2,5-Dimethoxyaniline and its hydrochloride salt. The solvent must effectively dissolve the reactants while being compatible with the reaction conditions. Mixtures of organic solvents and water are frequently employed. For example, a combination of ethanol and water is often used. google.com Methanol is another common solvent choice, particularly in catalytic hydrogenation processes. guidechem.com The solubility of poly(2,5-dimethoxyaniline), a related polymer, has been shown to be enhanced in various organic solvents, including chloroform (B151607), dichloromethane (B109758), ethanol, and methanol. ias.ac.in

Temperature control is critical, especially in exothermic reactions like the reduction of nitroaromatics. The reaction temperature can significantly impact the rate and selectivity of the reduction. nih.gov For the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, a related compound, the reduction is carried out at temperatures ranging from 80°C to 110°C. google.com In other procedures, such as the synthesis of poly(2,5-dimethoxyaniline), the reaction is conducted at cooler temperatures, between 0–5°C. ias.ac.in The thermal stability of the resulting polymer has also been a subject of investigation. scielo.brscielo.br The choice of solvent can also affect the reaction kinetics, as demonstrated in the reduction of 4-nitrophenol, where the addition of alcohols to the aqueous reaction mixture was found to decrease the reaction rate. nih.gov

| Parameter | Condition | Rationale | References |

|---|---|---|---|

| pH | Acidic (e.g., using HCl) | Facilitates reduction and protonates the final amine to form the hydrochloride salt. | nih.govfrontiermaterials.netias.ac.in |

| Solvent | Methanol, Ethanol/Water | Solubilizes reactants and is compatible with reaction conditions. | guidechem.comias.ac.ingoogle.com |

| Temperature | 0–110°C (process dependent) | Controls reaction rate and selectivity, and manages exothermicity. | ias.ac.ingoogle.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

A prominent green alternative is catalytic hydrogenation, which utilizes a catalyst, such as platinum on carbon (Pt/C), and hydrogen gas to reduce the nitro group. guidechem.com This method is highly efficient and generates water as the primary byproduct, significantly reducing waste. The catalyst can often be recovered and reused, adding to the sustainability of the process. guidechem.com A specific protocol for the continuous catalytic hydrogenation of 2,5-Dimethoxynitrobenzene in methanol using a Pt/C catalyst has been developed, demonstrating high efficiency and product purity. guidechem.com

Another sustainable technique is catalytic transfer hydrogenation. This method avoids the direct use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid. youtube.commdpi.com For instance, the transfer hydrogenation of crude 2,5-dimethoxynitroethane using palladium on carbon (Pd/C) and ammonium formate in methanol has been described. youtube.com Iron-based catalysts are also being explored as a more environmentally friendly alternative to ruthenium-based catalysts for the asymmetric transfer hydrogenation of imines to produce amines. nih.gov

Furthermore, research into the use of non-noble metal nanocatalysts, such as those based on nickel and cobalt, for the chemoselective reduction of nitro groups at room temperature in water offers a promising and cost-effective green route. acs.org The development of these greener synthesis methods aligns with the principles of sustainable chemistry, aiming for processes that are not only efficient but also environmentally benign. frontiermaterials.netrsc.orgresearchgate.netrsc.org

| Approach | Catalyst/Reagent System | Advantages | References |

|---|---|---|---|

| Catalytic Hydrogenation | Pt/C with H₂ in Methanol | High efficiency, water as a byproduct, reusable catalyst. | guidechem.com |

| Catalytic Transfer Hydrogenation | Pd/C with Ammonium Formate | Avoids high-pressure H₂ gas, milder conditions. | youtube.com |

| Non-noble Metal Catalysis | Ni- or Co-based nanoparticles | Inexpensive, room temperature reaction in water. | acs.org |

Oxidation Reactions and Formation of Quinone Derivatives

2,5-Dimethoxyaniline can undergo oxidation to yield quinone derivatives. guidechem.com This transformation is a characteristic reaction of aniline derivatives, particularly those with electron-donating substituents that facilitate the removal of electrons. The oxidation process can proceed through various pathways, often leading to the formation of polymeric materials with interesting electronic properties.

One significant application of this reactivity is the synthesis of poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer. The chemical oxidative polymerization can be initiated using oxidizing agents such as ammonium persulfate ((NH₄)₂S₂O₈) in an acidic medium (e.g., 1 M HCl) at low temperatures (0–5°C). ias.ac.in During this process, a deep blue color develops rapidly, indicating the formation of the polymer, which precipitates from the solution. ias.ac.in Mild oxidizing agents like hydrogen peroxide have also been employed for this polymerization. The resulting polymer, PDMA, exhibits high electrical conductivity due to the delocalization of electrons along the polymer backbone.

The initial step in the oxidation likely involves the formation of a radical cation, which can then couple with other monomers to build the polymer chain. Under certain oxidative conditions, the aniline can be converted to the corresponding p-benzoquinone derivative, a reaction common for hydroquinone (B1673460) ethers. nih.govnih.gov

Table 1: Oxidative Polymerization of 2,5-Dimethoxyaniline

| Oxidizing Agent | Reaction Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Ammonium Persulfate | 1 M HCl, 0–5°C | Poly(2,5-dimethoxyaniline) (PDMA) | Forms a blue precipitate; polymer is a conducting material. | ias.ac.in |

Reduction Reactions to Amine Derivatives

While 2,5-Dimethoxyaniline is itself synthesized via the reduction of 2,5-dimethoxynitrobenzene using methods like catalytic hydrogenation or reduction with iron powder, the reduction of the aniline derivative itself is less common under standard conditions. guidechem.comguidechem.com The amino group is already in a reduced state. However, under forcing conditions, the aromatic ring could potentially be reduced. More relevant is the reduction of derivatives formed from 2,5-Dimethoxyaniline. For instance, the azo dyes formed from this aniline can be reduced. The azo group (-N=N-) can be cleaved reductively to regenerate amino groups. This reaction is a standard method for the analysis and degradation of azo dyes.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The benzene ring of 2,5-Dimethoxyaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. guidechem.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the 2 and 5 positions are occupied by methoxy groups and the 1 position by the amino group, the primary sites for substitution are C4 and C6.

An example of halogenation is the formation of 2,5-dimethoxy-4-chloro-aniline. researchgate.netnih.gov This indicates that chlorination occurs at the position para to the amino group and ortho to a methoxy group. Nitration is also a feasible reaction, though it requires careful control of conditions to prevent oxidation of the highly activated ring. The amino group is typically protected by acylation before nitration to moderate its activating effect and prevent its oxidation.

Table 2: Regiochemistry of Electrophilic Substitution

| Position | Activating Groups | Predicted Reactivity |

|---|---|---|

| C4 | Ortho to -OCH₃, Para to -NH₂ | Highly activated |

| C6 | Ortho to -NH₂, Ortho to -OCH₃ | Highly activated |

Diazotization and Coupling Reactions as Analytical Probes

2,5-Dimethoxyaniline is a valuable reagent in the field of analytical chemistry, particularly in spectrophotometric analysis, due to its participation in diazotization and coupling reactions. researchgate.net These reactions form the basis for detecting and quantifying various substances, such as sulfonamides. researchgate.net

The general process involves two main steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound, which can be 2,5-Dimethoxyaniline. chemistrystudent.comnih.gov The diazotization is typically carried out by treating the primary amine with sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution (e.g., hydrochloric acid) to form a diazonium salt (Ar-N₂⁺). organic-chemistry.org This diazonium salt is a weak electrophile and will react with an electron-rich coupling agent like 2,5-Dimethoxyaniline. chemistrystudent.comresearchgate.net

The coupling of a diazonium salt with 2,5-Dimethoxyaniline results in the formation of a highly colored and stable azo dye. researchgate.netgoogle.com The azo group (-N=N-) connecting the two aromatic rings acts as a chromophore, responsible for the absorption of light in the visible region. chemistrystudent.com

A specific application is the determination of sulfamethoxazole (B1682508) (SMZ). The method involves the diazotization of the primary amine group on SMZ, which is then coupled with 2,5-Dimethoxyaniline in a mildly acidic medium. researchgate.net This reaction produces a stable, water-soluble, orange-yellow azo dye that exhibits maximum absorbance at 475 nm. researchgate.net The intensity of the color is proportional to the concentration of the analyte, allowing for quantitative measurement. The resulting azo dye has been reported to be stable for at least two days, which is advantageous for analytical procedures. researchgate.net

Table 3: Spectrophotometric Data for Azo Dye from SMZ and 2,5-Dimethoxyaniline

| Parameter | Value | Reference |

|---|---|---|

| λmax (Wavelength of Max. Absorbance) | 475 nm | researchgate.net |

| Color | Orange-yellow | researchgate.net |

| Molar Absorptivity (ε) | 5.11 × 10⁴ L·mol⁻¹·cm⁻¹ | researchgate.net |

The formation of the azo dye is an electrophilic aromatic substitution reaction. researchgate.net The diazonium ion (Ar-N₂⁺), despite its positive charge, is a relatively weak electrophile. Therefore, it requires a strongly activated aromatic ring, such as that of 2,5-Dimethoxyaniline, to react. chemistrystudent.comnih.gov The electron-donating methoxy and amino groups increase the electron density of the benzene ring, making it sufficiently nucleophilic to attack the terminal nitrogen of the diazonium ion. researchgate.net

The coupling reaction is typically carried out in a specific pH range. For coupling with 2,5-dimethoxyaniline, a mildly acidic to neutral pH is often used. google.com The reaction likely proceeds via the formation of a sigma complex (also known as an arenium ion), followed by the loss of a proton to restore aromaticity and form the final azo compound. researchgate.net

In a broader sense, the term "oxidative coupling" can also refer to reactions where two aniline molecules are coupled in the presence of an oxidant to form an azo compound. nih.gov This can proceed through a hydrazine intermediate, which is then further oxidized to the azo linkage. nih.gov

Fundamental Reaction Mechanisms with Nucleophiles and Electrophiles

The reactivity of 2,5-Dimethoxyaniline hydrochloride is characterized by its interactions with both nucleophiles and electrophiles.

Reaction with Electrophiles: As detailed in sections 3.3 and 3.4, the electron-rich aromatic ring is highly susceptible to attack by electrophiles. The amino and methoxy groups direct the substitution to the C4 and C6 positions. The amino group itself can also act as a nucleophile and react with electrophiles, for example, through acylation to form amides.

Reaction with Nucleophiles: The primary amino group of 2,5-Dimethoxyaniline has a lone pair of electrons, making it a nucleophile. It can react with various electrophilic centers. A key reaction is diazotization, where it attacks the nitrosonium ion (NO⁺) generated from nitrous acid. organic-chemistry.org The resulting diazonium salt is an important electrophilic intermediate for subsequent coupling reactions.

The hydrochloride form means the amine is protonated (-NH₃⁺), which deactivates it as a nucleophile and deactivates the ring towards electrophilic substitution. An equilibrium exists in solution, and the small amount of the free amine (unprotonated) is what typically undergoes the reaction. For reactions like diazotization, the initial protonation is followed by reaction with nitrous acid.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethoxyaniline Hydrochloride

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In 2,5-Dimethoxyaniline (B66101) hydrochloride, the protonation of the amino group (-NH₂) to form the anilinium ion (-NH₃⁺) introduces significant changes compared to its free base, 2,5-Dimethoxyaniline. The FT-IR spectrum of the hydrochloride salt is characterized by the appearance of absorption bands corresponding to the N-H stretching and bending vibrations of the -NH₃⁺ group. These typically appear as a broad band in the 2800-3200 cm⁻¹ region.

Other key absorption peaks include those for the C-H stretching of the aromatic ring and methoxy (B1213986) groups, C=C stretching vibrations of the benzene (B151609) ring, and the characteristic C-O stretching of the aryl-alkyl ether linkages. The spectrum of poly(2,5-dimethoxyaniline) (PDMA), a polymer derived from this monomer, also provides insight, showing characteristic peaks for benzenoid and quinoid rings. researchgate.net

Interactive Table: Key FT-IR Absorption Bands for 2,5-Dimethoxyaniline Hydrochloride

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 2800-3200 (broad) | Ammonium (B1175870) (-NH₃⁺) |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2830-2950 | Methoxy (-OCH₃) |

| C=C Stretch | 1450-1600 | Benzene Ring |

| N-H Bend | 1500-1600 | Ammonium (-NH₃⁺) |

| Asymmetric C-O-C Stretch | 1200-1250 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | 1020-1050 | Aryl-Alkyl Ether |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectrophotometry is employed to study the electronic transitions in conjugated systems. Molecules with chromophores, or light-absorbing parts, undergo transitions from a ground electronic state to an excited state. libretexts.org For aromatic compounds like 2,5-Dimethoxyaniline, the primary absorptions are due to π → π* transitions within the benzene ring. libretexts.orgyoutube.com

The UV-Vis spectrum of 2,5-Dimethoxyaniline is sensitive to the protonation state of the amino group. In its neutral (base) form, the lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, influencing the energy of the electronic transitions. When protonated to form the hydrochloride, this resonance is removed, typically causing a shift in the absorption maxima (λmax). Studies on the polymer derivative, poly(2,5-dimethoxyaniline), show that the electronic absorption spectrum is highly dependent on pH. researchgate.net As pH increases, the polaron peak intensity decreases, and a new excitation peak appears, indicating a change in the electronic structure from the protonated (salt) form to the deprotonated (base) form. researchgate.net The absorption bands around 330 nm are attributed to the π-π* transition of the benzenoid ring. researchgate.net

Interactive Table: Electronic Transitions of 2,5-Dimethoxyaniline Species

| Species | λmax (nm) | Transition Type | Notes |

| Neutral 2,5-Dimethoxyaniline | ~330 | π → π | Benzenoid ring transition. researchgate.net |

| Protonated 2,5-Dimethoxyaniline (Hydrochloride) | ~290-300 | π → π | Expected hypsochromic (blue) shift due to protonation. |

| Poly(2,5-dimethoxyaniline) Salt | ~750-850 | Polaron → π* | Characteristic of the conductive, doped polymer form. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and the chemical environment of nuclei (typically ¹H and ¹³C) in a molecule. doi.org It is invaluable for confirming molecular structure and analyzing the molecule's conformation in solution. nih.govmdpi.com

For 2,5-Dimethoxyaniline hydrochloride, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the ammonium protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the ring. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. rsc.orgrsc.org Protonation of the amine group significantly affects the chemical shifts of the nearby aromatic carbons and protons due to the inductive effect of the -NH₃⁺ group.

Conformational analysis using NMR can provide insights into the preferred spatial arrangement of the methoxy groups relative to the benzene ring and the anilinium group. doi.org

Interactive Table: Predicted NMR Chemical Shifts (δ) for 2,5-Dimethoxyaniline Hydrochloride in a suitable solvent (e.g., DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 6.8 - 7.2 | m | Aromatic protons, shifted downfield compared to the free base. |

| -OCH₃ | ~3.8 | s | Protons of the two methoxy groups. |

| -NH₃⁺ | 7.5 - 9.0 (broad) | s (br) | Ammonium protons, often broad and may exchange with solvent. |

| ¹³C NMR | |||

| C-N | ~135 | Carbon attached to the ammonium group. | |

| C-O | ~150, ~145 | Carbons attached to the methoxy groups. | |

| Ar-C | 110 - 120 | Other aromatic carbons. | |

| -OCH₃ | ~56 | Methoxy carbons. |

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure

X-ray diffraction techniques are essential for determining the atomic and molecular structure of crystalline materials. While powder XRD provides information about the crystalline phases and degree of crystallinity, single-crystal X-ray crystallography can determine the precise three-dimensional structure of a molecule, including bond lengths and angles. nih.gov

The hydrochloride salt of 2,5-Dimethoxyaniline is a crystalline solid. chemicalbook.com X-ray analysis would reveal how the anilinium cations and chloride anions are arranged in the crystal lattice. This includes details of intermolecular interactions, such as hydrogen bonding between the -NH₃⁺ group and the chloride ions, which stabilize the crystal structure. Studies on the polymer form, poly(2,5-dimethoxyaniline), indicate that the HCl-doped form possesses a substantial degree of crystallinity. ias.ac.in

Interactive Table: Illustrative Single-Crystal X-ray Data for an Anilinium Chloride Salt

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |

| Space Group | P2₁/c | The symmetry elements within the unit cell. nih.gov |

| a (Å) | 11.4 | Unit cell dimension. rsc.org |

| b (Å) | 12.6 | Unit cell dimension. rsc.org |

| c (Å) | 15.3 | Unit cell dimension. rsc.org |

| α (°) | 90 | Unit cell angle. rsc.org |

| β (°) | 85.8 | Unit cell angle. rsc.org |

| γ (°) | 90 | Unit cell angle. rsc.org |

| Volume (ų) | 1925 | Volume of the unit cell. rsc.org |

| Z | 4 | Number of molecules per unit cell. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. rsc.org The ground state of 2,5-Dimethoxyaniline hydrochloride does not have unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy is crucial for studying radical intermediates that can be formed from this compound, for instance, during oxidative polymerization. ias.ac.in The oxidation of 2,5-Dimethoxyaniline can lead to the formation of a radical cation (a polaron in the polymer context), where an electron is removed from the π-system of the ring or the nitrogen atom. ias.ac.inresearchgate.net

The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron's spin density within the molecule through hyperfine coupling with magnetic nuclei like ¹⁴N and ¹H. The g-value of the signal is also characteristic of the type of radical. EPR studies on related aniline (B41778) derivatives and their polymers have been instrumental in understanding their electronic properties and reaction mechanisms. rsc.orgresearchgate.net The use of spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) can help identify short-lived radical intermediates. nih.govnih.gov

Theoretical and Computational Studies of 2,5 Dimethoxyaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules like 2,5-dimethoxyaniline (B66101). These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net For aniline (B41778) derivatives, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and amino (-NH2) groups tends to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack and oxidation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.com These descriptors, often calculated within the framework of Density Functional Theory (DFT), provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half the value of the HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. Here, μ is the chemical potential (μ = -χ). mdpi.com |

This table provides the definitions for global reactivity descriptors commonly calculated in theoretical studies.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, visualizing the charge distribution. ugm.ac.id It uses a color scale to identify regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack. For 2,5-dimethoxyaniline, negative potential is expected around the electronegative oxygen and nitrogen atoms, while the hydrogen atoms of the amine group would exhibit a positive potential.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation enable the investigation of dynamic processes and chemical reactions at the molecular level. These techniques are particularly valuable for mapping out complex reaction pathways that are difficult to observe experimentally.

A primary reaction pathway for 2,5-dimethoxyaniline hydrochloride is oxidative polymerization to form poly(2,5-dimethoxyaniline) (PDMA). ias.ac.inscielo.br This process is typically initiated in an acidic medium, where the aniline monomer exists in its protonated (hydrochloride) form. ias.ac.in Computational studies on aniline derivatives suggest that the mechanism involves several key steps:

Initiation : The reaction starts with the oxidation of the monomer to form a cation radical. This step is a crucial initiation point for many chemical processes in aniline-based compounds. researchgate.netresearchgate.net

Propagation : The cation radical attacks a neutral monomer, typically at the para-position relative to the amino group, forming a dimeric cation radical. This process repeats, leading to chain growth.

Termination : The reaction ceases through various termination steps.

The mechanism of electrochemical polymerization of 2,5-dimethoxyaniline has been proposed to proceed through the formation of these radical cations, which then couple to build the polymer chain. scielo.br

Molecular dynamics (MD) simulations can be used to model these reaction processes. mdpi.com Reactive MD, in particular, allows for the simulation of bond formation and breaking, providing a dynamic picture of the reaction network. youtube.com While specific MD simulations for 2,5-dimethoxyaniline polymerization are not widely published, the methodology has been applied to understand polymerization and cross-linking in various polymer systems. youtube.com These simulations can predict how factors like monomer concentration and solvent affect the reaction and the final polymer structure.

Furthermore, computational models can predict the outcome of different chemical reactions. For instance, theoretical studies have been used to explain the regiodivergence in reactions of aniline with other molecules, successfully predicting which isomers will form based on calculated energy barriers for the reaction steps. nih.gov

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems. sci-hub.se It has become a standard tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

One of the primary applications of DFT is the determination of optimized molecular geometry. By finding the lowest energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, a DFT study on the related molecule 3,4,5-trimethoxyaniline (B125895) provided detailed structural parameters. researchgate.net

Table 2: Representative Calculated Molecular Geometry Parameters for an Aniline Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.40 Å | |

| C-O | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~121° | |

| C-O-C | ~118° |

This table shows typical bond lengths and angles for a methoxy-substituted aniline as calculated by DFT, providing a reference for the expected geometry of 2,5-dimethoxyaniline. Data is generalized from studies on similar compounds like 3,4,5-trimethoxyaniline. researchgate.net

DFT is also extensively used to calculate vibrational frequencies. The results of these calculations can be used to simulate theoretical infrared (IR) and Raman spectra. researchgate.net By comparing these simulated spectra with experimental measurements, scientists can make detailed assignments of the vibrational modes of the molecule, aiding in its structural confirmation. sci-hub.se

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis spectra). rsc.org A combined experimental and TD-DFT study on a series of dyes, which used 2,5-dimethoxyaniline as a starting material, demonstrated how theoretical calculations could elucidate the nature of electronic transitions and predict the maximum absorption wavelength (λmax). rsc.org Such studies have shown that the electronic properties of the substituents on the aniline ring have a direct and predictable influence on the color and optical properties of the resulting compounds. rsc.orgphyschemres.org The HOMO-LUMO gap calculated by DFT is directly related to the electronic excitation energy and, consequently, the position of the absorption bands in the UV-Vis spectrum. physchemres.org

Polymerization Research of 2,5 Dimethoxyaniline Monomer

Electrochemical Polymerization of 2,5-Dimethoxyaniline (B66101)

Electrochemical polymerization is a principal method for synthesizing Poly(2,5-dimethoxyaniline) (PDMA), allowing for the direct deposition of the polymer film onto an electrode surface. pku.edu.cnias.ac.in This technique offers precise control over the film's growth and properties by manipulating electrical parameters. arxiv.org The process is typically carried out in an acidic medium, which serves to protonate the monomer and act as a doping agent for the resulting polymer. electrochemsci.orgresearchgate.net

Influence of Electrolyte Systems (e.g., Hydrochloric Acid, Sulfuric Acid, Oxalic Acid)

The choice of electrolyte system is critical in the electrochemical polymerization of 2,5-Dimethoxyaniline (DMA) as it significantly impacts the morphology, adhesion, and electrochromic properties of the synthesized PDMA film. ias.ac.in Studies have investigated various acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), oxalic acid (H₂C₂O₄), and nitric acid (HNO₃). ias.ac.inscielo.br

The morphology of the PDMA film is directly dependent on the acid used. For instance, polymerization in oxalic and nitric acids tends to produce highly porous microfibers, whereas using hydrochloric acid results in the formation of tiny granular aggregates. ias.ac.in The use of dibasic oxalic acid has been noted to promote higher adhesion of the polymer film to the substrate compared to mineral acids like HCl and H₂SO₄. scielo.brnih.gov

The electrolyte anion also affects the electrochromic performance, such as the optical contrast and response time of the polymer film. ias.ac.inresearchgate.net While the type of electrolyte does not critically alter the absorption spectra corresponding to the different redox states, it does influence the kinetics of the color change. ias.ac.inscielo.br For example, when used as a supporting electrolyte for spectroelectrochemical measurements, H₂SO₄ was found to facilitate a faster response time compared to HCl, a phenomenon attributed to the higher conductivity of the H₂SO₄ medium. scielo.brresearchgate.net

Table 1: Influence of Electrolyte on PDMA Film Properties

| Electrolyte Used in Polymerization | Resulting Film Morphology | Effect on Electrochromic Response Time | Reference |

| Oxalic Acid (H₂C₂O₄) | Porous microfibers | Slower response time compared to HCl-PDMA film | ias.ac.in |

| Nitric Acid (HNO₃) | Porous microfibers | Slower response time compared to HCl-PDMA film | ias.ac.in |

| Hydrochloric Acid (HCl) | Tiny granular aggregate | Fastest response time among the three systems | ias.ac.in |

| Sulfuric Acid (H₂SO₄) | Not specified in direct polymerization, but as supporting electrolyte gives fastest response | Fastest response time as a supporting electrolyte | scielo.brresearchgate.net |

Effects of Applied Potential and Scan Rate on Polymerization Kinetics

The kinetics of electropolymerization are strongly influenced by the applied potential and the potential scan rate during cyclic voltammetry (CV). The growth of the PDMA film is typically achieved by repeatedly cycling the potential between defined limits. arxiv.orgelectrochemsci.org During this process, an increase in the current intensity with each successive cycle is observed, which indicates the progressive deposition and growth of the conductive polymer film on the electrode surface. scielo.brresearchgate.net

For example, the electropolymerization of DMA can be performed by scanning the working electrode potential between -200 and +900 mV at a scan rate of 50 mV/s for multiple cycles. electrochemsci.org The rate of polymerization and the resulting film thickness can be controlled by adjusting the number of cycles, the scan rate, or the duration of the polymerization at a constant potential (potentiostatic deposition). ias.ac.inscielo.br

The applied potential also has a significant effect on the properties of the finished polymer film, particularly its electrochromic response time. Research has shown that the time required for the film to switch between its colored (oxidized) and bleached (reduced) states can be controlled by the magnitude of the applied potential pulse. scielo.brresearchgate.net A faster response time is generally observed at higher applied potentials. For instance, a PDMA film synthesized in oxalic acid exhibited a response time of less than 2 seconds when a potential of 1.6 V was applied in a H₂SO₄ electrolyte. scielo.brresearchgate.net

Table 2: Effect of Applied Potential on Electrochromic Response Time of PDMA Film

| Applied Potential (V) | Electrolyte for Measurement | Observed Response Time | Reference |

| 0.2 | 0.001 M HCl | > 6 seconds | scispace.com |

| 1.6 | 0.001 M HCl | ~ 6 seconds | scispace.com |

| 1.6 | H₂SO₄ | < 2 seconds | scielo.brresearchgate.net |

Mechanistic Pathways of Electropolymerization (e.g., Radical Cation Mechanism)

The electrochemical polymerization of 2,5-dimethoxyaniline follows a mechanism involving the formation of radical cations, which is a common pathway for aniline (B41778) and its derivatives. electrochemsci.orgscielo.brresearchgate.net The process can be described in three main steps:

Initiation: The first step is the oxidation of the 2,5-dimethoxyaniline monomer at the anode surface. This oxidation removes an electron from the nitrogen lone pair of the protonated monomer, generating a resonance-stabilized radical cation. electrochemsci.orgresearchgate.net

Propagation: The highly reactive radical cations then couple with each other. This typically involves the coupling of the para-position of one radical cation to the nitrogen atom of another, leading to the formation of dimers and subsequently, oligomers. scielo.br These oligomers remain on the electrode surface and can be further oxidized. The chain propagation continues through the coupling of these oligomer radical cations with monomer radical cations. scielo.br

Termination/Doping: As the polymer chain grows, it incorporates counter-anions from the acidic electrolyte to balance the positive charges on the polymer backbone, resulting in a doped, conductive polymer film. scielo.br The process terminates when the polymer becomes insoluble or when the potential is no longer sufficient to oxidize the species.

This radical coupling mechanism is supported by cyclic voltammetry studies, which show the characteristic oxidation peaks corresponding to the transformation of the monomer and the growing polymer chain. researchgate.net

In-Situ Spectroelectrochemical Studies of Polymer Growth and Redox States

In-situ spectroelectrochemistry is a powerful tool for studying the electropolymerization process and characterizing the different oxidation states of the resulting PDMA film. mdpi.com By combining electrochemical techniques with spectroscopy (typically UV-Visible), researchers can monitor the changes in the electronic structure of the polymer in real-time as the applied potential is varied. electrochemsci.orgscispace.com

These studies reveal that PDMA can exist in several distinct redox states, each with a unique color and absorption spectrum: ias.ac.inscielo.br

Leucoemeraldine: The fully reduced state, which is typically yellow or transparent. ias.ac.inscielo.br Its formation is observed at negative potentials and is characterized by an absorption band around 370 nm. scispace.com

Emeraldine (B8112657): The partially oxidized, conductive state (a polaron cation radical). This state is often green.

Pernigraniline: The fully oxidized state, which appears blue or violet. scielo.brscielo.br This form is generated at high positive potentials and is associated with an absorption band at higher wavelengths, around 690-750 nm. ias.ac.inscispace.com

During a potential scan, in-situ UV-Vis spectra show the disappearance of the leucoemeraldine band and the concurrent growth of the pernigraniline band as the polymer is oxidized. ias.ac.inscispace.com For instance, applying a potential of -1 V leads to the observation of the reduced leucoemeraldine form (λmax ~480 nm), while stepping the potential to a more positive value causes this band to disappear and a new band at λmax ~750 nm to emerge, indicating the formation of the oxidized pernigraniline state. ias.ac.in These spectral shifts confirm the reversible transition between the different redox forms of PDMA. ias.ac.in

Table 3: Spectroelectrochemical Data for PDMA Redox States

| Redox State | Typical Color | Applied Potential Range | Key Absorption Bands (nm) | Reference |

| Leucoemeraldine (Reduced) | Yellow / Transparent | Negative potentials (e.g., -1.0 V) | ~370, ~480 | ias.ac.inscielo.brscispace.com |

| Pernigraniline (Oxidized) | Blue / Green | Positive potentials (e.g., +1.0 V) | ~690, ~750 | ias.ac.inscielo.brscispace.com |

Chemical Oxidative Polymerization of 2,5-Dimethoxyaniline

Chemical oxidative polymerization represents a versatile and scalable alternative for the synthesis of PDMA. pku.edu.cnias.ac.in This method involves the oxidation of the 2,5-dimethoxyaniline monomer in a solution using a suitable chemical oxidizing agent. The reaction is typically conducted in an acidic aqueous medium, which facilitates the polymerization and results in the precipitation of the doped polymer as a powder. ias.ac.in

Evaluation of Oxidant Systems (e.g., Ammonium (B1175870) Persulfate, Ferric Chloride, Hydrogen Peroxide)

The selection of the oxidant system is a determining factor in the chemical oxidative polymerization, influencing the reaction rate, yield, and properties of the final polymer.

Ammonium Persulfate ((NH₄)₂S₂O₈) Ammonium persulfate (APS) is the most commonly reported and widely used oxidant for the polymerization of aniline and its derivatives, including 2,5-dimethoxyaniline. ias.ac.incapes.gov.br As a source of radicals, APS initiates the polymerization effectively. wikipedia.org The polymerization is typically carried out by dissolving the monomer in an acidic solution, such as 1 M HCl, and cooling it to low temperatures (0–5 °C). ias.ac.in A pre-chilled solution of APS, also dissolved in 1 M HCl, is then added dropwise to the monomer solution under vigorous stirring. ias.ac.in The reaction is visually indicated by a rapid change in color to deep blue, followed by the gradual precipitation of the polymer. ias.ac.in The resulting polymer powder can then be collected, washed, and dried. ias.ac.in Copolymers with aniline have also been successfully synthesized using APS as the oxidant. capes.gov.br

Ferric Chloride (FeCl₃) Ferric chloride is another effective oxidant used for the polymerization of anilines. researchgate.net It has been demonstrated to act as both an oxidant and a dopant simultaneously in the polymerization of aniline, simplifying the synthesis process. researchgate.net While less specifically documented for 2,5-dimethoxyaniline in the provided sources, its known efficacy with the parent compound suggests its viability. The redox potential of FeCl₃ may influence the morphology and crystallinity of the resulting polymer. researchgate.net

Hydrogen Peroxide (H₂O₂) Hydrogen peroxide is a known oxidizing agent, however, its specific use for the polymerization of 2,5-dimethoxyaniline is not detailed in the provided search results. In the broader context of aniline polymerization, H₂O₂ is sometimes used, often in conjunction with a catalyst like ferrous sulfate (B86663) (Fenton's reagent), to generate the necessary radicals for initiating polymerization. Its application would represent another potential route for the chemical oxidative synthesis of PDMA.

Table 4: Oxidant Systems for Chemical Polymerization of 2,5-Dimethoxyaniline

| Oxidant System | Typical Reaction Conditions | Role of Oxidant | Reference |

| Ammonium Persulfate | 1 M HCl, 0–5 °C | Radical initiator, oxidizing agent | ias.ac.in |

| Ferric Chloride | Aqueous or interfacial systems | Oxidant and potential dopant | researchgate.net |

| Hydrogen Peroxide | Often with a catalyst (e.g., Fe²⁺) | Oxidizing agent | General knowledge |

Impact of Oxidant Ratio and Concentration on Polymer Characteristics

The characteristics of poly(2,5-dimethoxyaniline) (PDMA) are significantly influenced by the type, concentration, and ratio of oxidants used during polymerization. Research into the chemical oxidative polymerization of 2,5-dimethoxyaniline has shown that the choice of oxidant system, such as a binary oxidant combination of ferric chloride (FeCl₃) and ammonium persulfate (APS), plays a crucial role in determining the polymer's molecular ordering and morphology. aip.orgresearchgate.netresearchgate.netaip.org

The ratio between the oxidant and the monomer is a critical parameter. Studies on related aromatic amines have demonstrated that increasing the oxidant-to-monomer ratio can shorten the reaction's induction period and increase the polymerization rate. nih.gov For PDMA, the ratio of APS to FeCl₃ in a binary system directly affects the resulting polymer's morphology. aip.org For instance, different ratios lead to variations in the size and composition of grains within the polymer's amorphous matrix, with a 50:50 ratio of FeCl₃ to APS producing the largest grains. aip.org The concentration of the monomer itself also plays a role; an increase in the initial monomer concentration leads to a significant shortening of the induction period for polymerization. nih.gov These findings underscore that precise control over oxidant and monomer concentrations is essential for tailoring the structural and, consequently, the electronic properties of the resulting PDMA. researchgate.net

Table 1: Effect of Binary Oxidant (FeCl₃:APS) Ratio on PDMA Morphology

| Sample ID | FeCl₃:APS Ratio (wt/wt) | Observed Morphology |

|---|---|---|

| PDMA1 | 100:0 | Amorphous with some small grains |

| PDMA2 | 75:25 | Growth of micron-sized grains in amorphous matrix |

| PDMA3 | 50:50 | Largest grains, composed of stacked thin sheets |

| PDMA4 | 25:75 | Micron-sized grains in amorphous matrix |

| PDMA5 | 0:100 | Minimal amorphous regions, needle-type grains |

Data sourced from morphological descriptions in related studies. aip.org

Soft-Template and Self-Assembly Methods for Controlled Nanostructure Formation

To achieve greater control over the nanoscale architecture of PDMA, soft-template and self-assembly methods have been successfully employed. These techniques allow for the synthesis of polymers with specific morphologies, such as nanoplates, nanotubes, and nanospheres, which can enhance their performance in various applications. researchgate.netnih.gov

One notable example is the synthesis of highly crystalline PDMA nanoplates through oxidative polymerization using a soft template. researchgate.net In this method, a polyelectrolyte such as poly(styrenesulfonate) (PSS) is used as a dopant. It is believed that in a dilute aqueous system, the PSS and 2,5-dimethoxyaniline (DMA) monomer form a complex with an extended conformation. These complexes then aggregate into parallel packed structures that act as a soft template, guiding the polymerization of DMA to form a plate-like morphology. researchgate.net The resulting nanoplates are only a few nanometers thick and exhibit a single crystal-like structure. researchgate.net The choice of the templating agent is critical; when a small-molecule surfactant like p-toluene sulfonic acid (p-TSA) is used under similar conditions, only irregular PDMA particles are formed because the template micelles have a different shape. researchgate.net This highlights the template's role in directing the final nanostructure. Self-assembly has also been used for related polymers, such as poly(o-methoxyaniline), to create hollow nanospheres from polymeric acid solutions, further demonstrating the versatility of these methods. nih.gov

Copolymerization Strategies with Other Monomers (e.g., Aniline, 3,4-Dimethylpyrrole)

Copolymerization of 2,5-dimethoxyaniline with other monomers is a key strategy to modify and enhance the properties of the resulting polymer, particularly its processability and electrical conductivity. Aniline is a common comonomer used in these strategies. ias.ac.incapes.gov.br Copolymers of 2,5-dimethoxyaniline and aniline (PADMOA) have been synthesized by oxidative coupling in an aqueous acid medium, using ammonium persulfate as the oxidant. ias.ac.in

A significant advantage of these copolymers is their improved solubility in common organic solvents compared to the homopolymer of aniline (polyaniline, PANI), which is notoriously difficult to process. ias.ac.in The homopolymer PDMA itself is quite soluble in solvents like chloroform (B151607) (CHCl₃) and N-Methyl-2-pyrrolidone (NMP), and copolymerization with aniline helps to balance solubility and conductivity. ias.ac.in As the molar fraction of aniline in the copolymer increases, the electrical conductivity generally improves, approaching values closer to that of PANI while retaining better processability. ias.ac.in This approach allows for the fine-tuning of material properties by adjusting the monomer feed ratio during synthesis, creating a family of materials with a spectrum of characteristics intermediate between the two homopolymers. ias.ac.inias.ac.in

Advanced Characterization of Poly(2,5-Dimethoxyaniline) (PDMA) and its Copolymers

Electrical Conductivity and Charge Transport Mechanisms

The electrical properties of PDMA and its copolymers are central to their function as conducting polymers. The homopolymer of 2,5-dimethoxyaniline exhibits relatively low electrical conductivity despite having a highly planar and conjugated structure. researchgate.netias.ac.in This has been attributed to the localization of polaronic charges, possibly at hydrogen-bonding sites involving the methoxy (B1213986) groups, and the insulating nature of the methoxy substituents. ias.ac.in

Detailed studies of the temperature dependence of DC conductivity in PDMA have revealed distinct charge transport mechanisms. aip.orgresearchgate.netaip.org

At higher temperatures (approximately 100 K to 303 K): The charge transport is predominantly governed by Mott's three-dimensional variable-range hopping (VRH) model. aip.orgresearchgate.netaip.org This mechanism involves charge carriers hopping between localized states in the disordered polymer matrix.

At lower temperatures (below 100 K): A tunneling process appears to be the dominant mechanism of charge transport. aip.orgresearchgate.net

The conductivity of copolymers, such as poly(aniline-co-2,5-dimethoxyaniline), increases with a higher proportion of aniline units in the polymer chain. ias.ac.in The charge carriers in these polymers are understood to be polarons and bipolarons, which are radical cations and dications created along the polymer backbone during doping. du.ac.ir The introduction of two methoxy groups in PDMA, compared to a single group in other substituted polyanilines, can lead to enhanced conductivity. scielo.br

Table 2: Estimated Mott's Parameters for Charge Transport in PDMA

| Parameter | Description | Typical Value Range |

|---|---|---|

| T₀ | Characteristic Temperature | 10⁵ - 10⁷ K |

| N(E_F) | Density of States at the Fermi Level | 10¹⁸ - 10²⁰ eV⁻¹ cm⁻³ |

| R | Average Hopping Distance | 40 - 80 Å |

| W | Average Hopping Energy | 100 - 250 meV |

Data compiled from values reported for PDMA samples synthesized with varying oxidant ratios. researchgate.net

Optical Properties and Electrochromic Behavior

Poly(2,5-dimethoxyaniline) exhibits prominent electrochromic properties, meaning it can reversibly change color upon the application of an electrical potential. scielo.brscielo.brscispace.com This behavior makes it a promising material for applications such as smart windows and displays. scispace.com PDMA films can be synthesized directly onto transparent conductive electrodes (like ITO glass) via electrochemical polymerization. scielo.brscielo.br

The polymer displays multiple distinct colors corresponding to its different redox states: scielo.brscispace.com

Yellow: The fully reduced, leucoemeraldine state.

Green: An intermediate, partially oxidized emeraldine state.

Blue: The fully oxidized, pernigraniline state.

These color changes are persistent and reversible. scielo.br Spectroelectrochemical studies using UV-Vis spectrophotometry confirm these transitions. The fully reduced state shows a primary absorption peak around 370 nm (π-π* transition), while partial oxidation leads to a new peak around 470 nm. scielo.brscispace.com Upon full oxidation, a peak at approximately 690 nm becomes dominant. scielo.brscispace.com PDMA films have demonstrated fast switching times, changing color in less than two seconds under an applied potential of 1.6 V in a sulfuric acid electrolyte, indicating its potential for practical electrochromic devices. scielo.brscielo.br

Table 3: Electrochromic Transitions of PDMA

| Redox State | Color | Major UV-Vis Absorption Peak |

|---|---|---|

| Leucoemeraldine (Fully Reduced) | Yellow | ~370 nm |

| Emeraldine (Intermediate) | Green | ~470 nm |

| Pernigraniline (Fully Oxidized) | Blue | ~690 nm |

Data sourced from spectroelectrochemical studies. scielo.brscispace.com

Structural Regularity, Planarity, and Conjugation Length of Polymer Backbone

The structural features of the PDMA backbone are fundamental to its electronic and optical properties. Studies utilizing X-ray diffraction (XRD) and other characterization techniques have shown that PDMA polymers possess a highly planar and conjugated structure. researchgate.netias.ac.in The presence of two methoxy groups on the aniline ring influences this planarity. The base (undoped) form of the polymer exhibits less planar deformation and thus increased planarity. ias.ac.in

Thermal Stability and Degradation Pathways of Polymeric Materials

The thermal stability of poly(2,5-dimethoxyaniline) is a critical parameter for its practical applications. mdpi.com Thermogravimetric analysis (TGA) is commonly used to investigate the decomposition behavior of PDMA. scielo.br

The degradation of doped PDMA typically occurs in multiple steps. scielo.br An initial weight loss observed around 120°C is attributed to the evaporation of water or moisture molecules trapped within the polymer matrix. scielo.br A subsequent weight loss step, occurring at approximately 280°C, corresponds to the decomposition and removal of the dopant anion, such as the oxalate (B1200264) anion. scielo.br The final and major degradation step, which signifies the decomposition of the main PDMA polymer backbone, occurs at around 400°C. scielo.brscielo.br

Table 2: Thermal Degradation Stages of Doped Poly(2,5-dimethoxyaniline)

| Temperature Range | Degradation Event | Reference |

|---|---|---|

| ~120°C | Loss of water/moisture | scielo.br |

| ~280°C | Decomposition of dopant anion (e.g., oxalate) | scielo.br |

| ~400°C | Decomposition of the main polymer backbone | scielo.brscielo.br |

Solution Processability and Solvent Compatibility of Polymers

A significant advantage of poly(2,5-dimethoxyaniline) over its parent polymer, polyaniline (PANI), is its enhanced solubility in common organic solvents. scielo.br This improved processability is attributed to the presence of the two methoxy groups on the aniline ring. capes.gov.br

The homopolymer base of PDMA is reported to be quite soluble in a range of organic solvents, including chloroform (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂). ias.ac.in It also shows moderate solubility in ethanol (B145695) (EtOH), methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). ias.ac.in Copolymers of 2,5-dimethoxyaniline and aniline also exhibit good solubility, which increases as the proportion of DMA units in the copolymer increases. capes.gov.br These copolymers are soluble in solvents like N-methylpyrrolidone (NMP), DMF, THF, and acetone. capes.gov.br

Both the homopolymer and its copolymers are completely soluble in concentrated sulfuric acid (H₂SO₄). ias.ac.in This solubility allows for the characterization of the polymer's properties in solution, such as viscosity measurements, and facilitates processing techniques like film casting from solutions in NMP. ias.ac.in The introduction of alkoxy substituents at the ortho position of the phenyl ring is a known strategy to increase solubility, and the 2,5-dimethoxy substitution is particularly effective in producing soluble polymers. scielo.br

Table 3: Solubility of Poly(2,5-dimethoxyaniline) (PDMA) Homopolymer Base

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform (CHCl₃) | Soluble | ias.ac.in |

| Dichloromethane (CH₂Cl₂) | Soluble | ias.ac.in |

| Ethanol (EtOH) | Moderately Soluble | ias.ac.in |

| Methanol (MeOH) | Moderately Soluble | ias.ac.in |

| Tetrahydrofuran (THF) | Moderately Soluble | ias.ac.in |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | ias.ac.in |

| Dimethylformamide (DMF) | Moderately Soluble | ias.ac.in |

| N-Methylpyrrolidone (NMP) | Soluble (for film casting) | ias.ac.in |

| Concentrated Sulfuric Acid (H₂SO₄) | Completely Soluble | ias.ac.in |

Doping/De-doping Processes and Counter-Ion Effects on Polymer Properties

The electronic and optical properties of poly(2,5-dimethoxyaniline) can be reversibly tuned through doping and de-doping processes, which involve the protonation and deprotonation of the polymer chain. scielo.br This process introduces counter-ions from the dopant acid, which play a crucial role in determining the final properties of the material. researchgate.netelectrochemsci.org

Doping and Redox States: PDMA, like polyaniline, can exist in several oxidation states. The fully reduced state is the leucoemeraldine form (yellow), which can be oxidized to the partially oxidized emeraldine salt form (green/blue), and then to the fully oxidized pernigraniline form (blue/violet). scielo.brscielo.br The transition between these states is achieved by applying an electrochemical potential or through chemical oxidation/reduction. scielo.br The emeraldine salt, which is the conductive form, contains polaron cation radicals. scielo.brscielo.br Doping with acids such as HCl, H₂SO₄, or organic sulfonic acids like camphor (B46023) sulfonic acid (CSA) facilitates the formation of this conductive state. researchgate.netias.ac.in

Counter-Ion Effects: The nature and size of the counter-ion from the dopant acid have a profound effect on the polymer's structural, morphological, and electrical properties. researchgate.net

Morphology and Crystallinity: As discussed in section 6.4.4, the size of the counter-ion can influence the packing of the polymer chains and the resulting morphology. scielo.brresearchgate.net For instance, the use of large anions like oxalate can lead to more porous structures. scielo.br Different dopant acids (e.g., HCl, HNO₃, H₂SO₄) can also lead to variations in the degree of crystallinity of the polymer. researchgate.net

Electrical Conductivity: The type of counter-ion significantly impacts the electrical conductivity of the doped polymer. researchgate.netelectrochemsci.org Studies on the related poly(o-methoxyaniline) have shown that conductivity can vary by several orders of magnitude depending on whether HCl, HNO₃, or H₂SO₄ is used as the dopant. researchgate.net The interaction between the counter-ion and the polymer chain affects the local electron density and charge transport. mdpi.comresearchgate.net However, while PDMA shows well-developed polaronic features, its conductivity is sometimes lower than expected, which may be due to the localization of charges at hydrogen-bonding sites or the insulating effect of the methoxy groups. ias.ac.incapes.gov.br

Electrochemical Behavior: The type of anion present in the electrolyte strongly influences the cyclic voltammograms of PDMA, affecting the polymer's oxidation and reduction peaks. scielo.brresearchgate.net Larger anions can inhibit polymer oxidation, leading to broader peaks. scielo.br There is also evidence for a "size memory effect," where a polymer film, once doped, retains a memory of the dopant anion's size and can only be effectively re-doped by anions of a similar or smaller size. electrochemsci.org

The process of de-doping involves the removal of the counter-ion, typically by treatment with a base, which converts the polymer from its conductive emeraldine salt form back to the insulating emeraldine base form. This process is reversible, allowing for the switching of the polymer's properties. mdpi.com

Derivatization and Functionalization Strategies of 2,5 Dimethoxyaniline

Synthesis of Substituted 2,5-Dimethoxyaniline (B66101) Derivatives (e.g., 4-Chloro-2,5-dimethoxyaniline)

A significant derivative of 2,5-dimethoxyaniline is 4-chloro-2,5-dimethoxyaniline, a key intermediate in the manufacturing of dyes and pigments. google.com One common industrial synthesis route involves the direct chlorination of 2,5-dimethoxyaniline. Another prominent method is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). google.com

This reduction can be efficiently carried out using hydrogen gas in the liquid phase at elevated temperatures (80°C to 110°C) and pressures. google.com The process often employs an aromatic solvent like xylene or toluene (B28343) and a modified platinum-on-carbon catalyst. google.com To enhance the reaction's efficiency and the purity of the product, the reduction is sometimes performed in the presence of a compound that provides a pH of 8 to 10 in an aqueous solution, such as sodium hydroxide (B78521). google.com The final product, 4-chloro-2,5-dimethoxyaniline, can be isolated as a nearly colorless, crystalline solid. google.com

An alternative laboratory-scale synthesis involves reacting 2,5-dimethoxyaniline with copper chloride in a 9N hydrochloric acid solution at 95°C while bubbling oxygen through the mixture for 8 hours. This method has been reported to achieve a 100% conversion rate with 95% selectivity for the desired 4-chloro-2,5-dimethoxyaniline.

Another approach involves the reduction of 2,5-dimethoxy-4-chloro-nitrobenzene using zinc powder in a mixed solvent of ethanol (B145695) and water. organic-chemistry.org Optimal conditions for this reaction include a specific molar ratio of the nitro compound to zinc powder and the presence of glacial acetic acid and ammonium (B1175870) chloride. organic-chemistry.org This method can yield the product with a purity of up to 97.33%. organic-chemistry.org

| Parameter | Catalytic Hydrogenation | Copper Chloride/HCl/O2 | Zinc Powder Reduction |

| Starting Material | 4-Chloro-2,5-dimethoxynitrobenzene google.com | 2,5-Dimethoxyaniline | 2,5-Dimethoxy-4-chloro-nitrobenzene organic-chemistry.org |

| Key Reagents | H₂, Pt/C catalyst, Xylene google.com | CuCl₂, 9N HCl, O₂ | Zn powder, Ethanol/Water, Acetic Acid, NH₄Cl organic-chemistry.org |

| Temperature | 80-110 °C google.com | 95 °C | Not specified |

| Pressure | Elevated google.com | Atmospheric | Not specified |

| Reported Yield/Purity | 99% of theory google.com | 94.93% yield, 98.85% purity | 91.45% yield, 97.33% amidocyanogen value organic-chemistry.org |

Formation of Vinyl Sulphone Esters and Other Functionalized Analogues

2,5-Dimethoxyaniline is a crucial component in the synthesis of vinyl sulphone esters, which are important intermediates for reactive dyes. scielo.brchemicalbook.com The resulting compound, often referred to as 2,5-Dimethoxy Aniline (B41778) Vinyl Sulphone (DMAVS) or 4-amino-2,5-dimethoxyphenyl-β-hydroxyethyl sulphone sulphate ester, is used to produce a variety of reactive dyes, including those for bright yellow, black, and blue shades. scielo.brnih.gov These dyes are widely used in the textile industry for dyeing and printing on cellulose (B213188) fibers due to their good fastness properties. scielo.br DMAVS is typically a liquid or a white to grey solid and is used in the synthesis of specific colorants like Reactive Yellow 17, Reactive Black 31, and Reactive Blue 28. scielo.brnih.govias.ac.in

| Compound Name | CAS Number | Common Name | Application |

| Vinyl Sulphone Ester of 2,5-Dimethoxyaniline | 26672-24-2 scielo.br | DMAVS scielo.br | Intermediate for reactive dyes scielo.brchemicalbook.com |

| Reactive Yellow 17 | 20317-19-5 scielo.br | R Yellow KN-G scielo.br | Bright yellow textile dye scielo.br |

| Reactive Black 31 | 12731-63-4 scielo.br | Reactive Black KN-RL scielo.br | Black textile dye scielo.br |

| Reactive Blue 28 | 12225-45-5 scielo.br | Blue-purple textile dye scielo.br |

Strategies for Introducing Diverse Functional Groups onto the Aniline Core

The versatile structure of 2,5-dimethoxyaniline allows for the introduction of a variety of functional groups through several chemical strategies, leveraging both the reactivity of the aromatic ring and the amino group.

Advanced Applications of 2,5 Dimethoxyaniline and Its Derivatives in Materials Science and Specialized Chemistry

Conducting Polymers for Advanced Electronic and Optoelectronic Devices

2,5-Dimethoxyaniline (B66101) serves as a crucial monomer for the synthesis of poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer with significant potential in advanced electronic and optoelectronic applications. ias.ac.in The introduction of two methoxy (B1213986) groups onto the polyaniline backbone enhances solubility and processability, overcoming a major limitation of the parent polyaniline while maintaining useful electronic and optical properties. ias.ac.inmdpi.com PDMA and its copolymers are characterized by their planar and conjugated structures, which facilitate their function in various devices. ias.ac.in